Methyl 3-acetyl-4-methoxybenzoate
Description
Methyl 3-acetyl-4-methoxybenzoate is a substituted methyl benzoate derivative characterized by a methoxy group at the 4-position and an acetyl group at the 3-position of the benzene ring. This compound belongs to the broader class of aromatic esters, which are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and natural product chemistry.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-acetyl-4-methoxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-6-8(11(13)15-3)4-5-10(9)14-2/h4-6H,1-3H3 |
InChI Key |
PPOCOUMSZRPEKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl 3-acetyl-4-methoxybenzoate with structurally related methyl benzoate derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on atomic masses.
Key Comparative Analysis
Substituent Effects on Reactivity and Solubility
- Acetyl vs. Hydroxy Groups : The acetyl group in this compound enhances electrophilicity at the 3-position compared to hydroxyl-bearing analogs (e.g., methyl 3-hydroxy-4-methylbenzoate ). This difference may influence reactivity in nucleophilic substitution or esterification reactions.
- Methoxy vs. Benzyloxy Groups : Methyl 4-(benzyloxy)-3-methoxybenzoate exhibits bulkier substituents, likely reducing solubility in polar solvents compared to this compound.
Methyl 4-acetamido-2-hydroxybenzoate demonstrates the role of acetamido groups in facilitating hydrogen bonding, a feature absent in the acetyl-methoxy analog but critical for interactions in drug-receptor binding.
Spectroscopic Differentiation
- NMR and FTIR spectra of methyl shikimate (a structurally simpler methyl ester) highlight how substituents alter chemical shifts and absorption bands. For instance, the acetyl group in this compound would produce distinct carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) compared to ester carbonyls (~1740 cm⁻¹).
Thermal Stability and Crystallography
- Crystallographic data for analogs like methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate suggest that bulky substituents reduce crystal symmetry. This compound’s planar acetyl group may favor co-planar packing, enhancing thermal stability.
Notes
- This analysis synthesizes data from diverse sources, including crystallography software documentation , NMR/FTIR studies , and phytochemical databases .

- Structural inferences are drawn from substituent effects observed in related compounds due to the absence of direct data on this compound.
- Safety protocols for handling methyl benzoate derivatives (e.g., inhalation precautions ) should be universally applied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

